![molecular formula C11H8ClNO2 B3276962 3-acetyl-7-chloroquinolin-4(1H)-one CAS No. 651331-06-5](/img/structure/B3276962.png)
3-acetyl-7-chloroquinolin-4(1H)-one
Overview
Description
3-acetyl-7-chloroquinolin-4(1H)-one, also known as ACQ, is a heterocyclic compound that has been of interest to chemists and biochemists due to its potential applications in pharmaceuticals and biochemistry. This compound is a derivative of quinoline, which is a class of organic compounds that has been extensively studied for their pharmacological properties. ACQ is a yellowish crystalline powder that is soluble in organic solvents and has a melting point of 194-196°C.
Scientific Research Applications
Synthesis and Chemical Transformations
3-acetyl-7-chloroquinolin-4(1H)-one and its derivatives are key components in the field of synthetic organic and medicinal chemistry. They are used as intermediates in various chemical transformations. For instance, the synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones and their N-substituted derivatives has been extensively studied due to their significance in medicinal chemistry. These compounds have been utilized in various reactions to create a range of heterocyclic compounds, showing their versatility in chemical synthesis (Abdou et al., 2019).
Synthesis of Quinolines and Fused Pyridines
Quinolines and related fused pyridines, important in pharmaceutical and chemical industries, are synthesized using 3-acetyl-7-chloroquinolin-4(1H)-one derivatives. A notable method involves the conversion of acetanilides to 2-chloroquinoline-3-aldehydes, demonstrating the role of these derivatives in creating complex molecular structures (Meth–Cohn et al., 1979).
Development of Acetylcholinesterase Inhibitors
In the pursuit of treating neurodegenerative disorders like Alzheimer's disease, 3-acetyl-7-chloroquinolin-4(1H)-one derivatives have been explored as potential therapeutic agents. For example, the synthesis of 4-arylselanyl-7-chloroquinolines, which showed promising results as in vitro acetylcholinesterase inhibitors and memory improvement in vivo, underscores the potential of these compounds in developing new treatments for such diseases (Duarte et al., 2017).
properties
IUPAC Name |
3-acetyl-7-chloro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6(14)9-5-13-10-4-7(12)2-3-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSSLTZHSEKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-7-chloroquinolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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